Azd 9821, also known by its chemical identifier 1182820-70-7, is a compound with the molecular formula and a molecular weight of approximately 233.33 g/mol. This compound is being explored for its potential applications in cancer treatment, particularly targeting cells that express the CD123 marker. The compound's structure and properties suggest it may play a significant role in therapeutic contexts, especially as a topoisomerase I inhibitor.
Azd 9821 is classified as a small molecule drug candidate. It has been synthesized and characterized for various biological applications, particularly in oncology. The compound is derived from synthetic methodologies that involve specific chemical reactions aimed at achieving desired pharmacological effects.
The synthesis of Azd 9821 involves several steps, beginning with the preparation of a benzoxazine monomer through a solventless process. This monomer is then ground into a fine powder, followed by the addition of azodicarbonamide in varying weight ratios. The synthesis process can be summarized as follows:
The reaction conditions are optimized to ensure maximum yield and purity of Azd 9821, with careful control over temperature and reaction times to facilitate the desired transformations.
The molecular structure of Azd 9821 features a unique arrangement that includes a cyclopenta[b]benzothiazole core with various functional groups attached. The IUPAC name for Azd 9821 is (6R)-6-N-ethyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine.
These structural details are crucial for understanding the compound's reactivity and interaction with biological targets.
Azd 9821 undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents involved in these reactions are oxidizing agents, reducing agents, and nucleophiles.
The specific products formed depend on the reaction conditions and reagents used.
The primary mechanism of action for Azd 9821 involves its role as a topoisomerase I inhibitor. It selectively targets CD123-expressing cancer cells, leading to DNA damage and subsequent apoptosis (programmed cell death). This targeted approach enhances its therapeutic efficacy while minimizing effects on normal cells.
This mechanism highlights the potential of Azd 9821 in precision medicine.
Azd 9821 exhibits characteristics typical of small organic molecules:
The chemical properties include:
Relevant analyses such as spectroscopic methods (e.g., UV-Vis, NMR) would provide further insights into these properties.
Azd 9821 has significant potential in scientific research applications:
This versatility makes Azd 9821 an important subject for ongoing research in both chemistry and pharmacology.
CAS No.: 74-93-1
CAS No.: 75-08-1
CAS No.: 865-36-1
CAS No.: 3562-75-2
CAS No.: 6851-93-0